5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the pyrazolopyrimidinone family. This compound is notable for its unique structure, which combines a pyrazolo ring with a pyrimidinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps. One common method starts with the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one using chloroacetyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 5-(5-chloroacetyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Acylation: As mentioned, the compound can be acylated using chloroacetyl chloride.
Condensation: It can condense with β-diketones or β-ketoesters to form new compounds.
Common Reagents and Conditions
Chloroacetyl chloride: Used for acylation reactions.
Anhydrous aluminum chloride: Acts as a catalyst in acylation reactions.
Ethylenediamine (EDA): Used in condensation reactions with β-diketones or β-ketoesters.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidinones and diazepines, which have been screened for antimicrobial, antifungal, and anthelmintic activities .
Scientific Research Applications
5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The exact mechanism of action of 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in microbial growth and survival. The compound’s structure allows it to inhibit certain enzymes or receptors, leading to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: A precursor in the synthesis of the target compound.
5-(5-chloroacetyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: An intermediate in the synthesis process.
Uniqueness
What sets 5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one apart is its unique combination of a pyrazolo ring with a pyrimidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28N4O3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H28N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10,14,16-18,20,22H,5-7H2,1-4H3,(H,21,25) |
InChI Key |
BTAUOETZASUDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)C(=O)C)OCC)N(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.